Chemical properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
Chemical properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
An In-Depth Technical Guide to the Chemical Properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties of the novel heterocyclic compound, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document outlines a plausible synthetic route, predicted spectroscopic data, and expected chemical reactivity for the title compound. The information presented herein is based on established principles of pyrazole chemistry and spectral data from analogous structures, offering a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.
Introduction: The Pyrazole Scaffold and the Significance of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic and steric properties allow for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The title compound, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, incorporates several key structural features that suggest its potential as a valuable research probe and a lead compound for drug development:
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The Pyrazole Core: Provides a stable, aromatic platform amenable to further functionalization.
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The 4-Chlorophenoxy Moiety: This group can influence the compound's pharmacokinetic profile and provides a potential site for metabolic transformation.
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An Ethyl Linker with a Chiral Center: The presence of a stereocenter introduces the possibility of stereoselective interactions with biological targets.
This guide will provide a detailed exploration of the chemical properties of this compound, offering insights into its synthesis, characterization, and potential for further chemical modification.
Plausible Synthetic Pathway
The synthesis of pyrazole derivatives is most commonly achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.[2] For the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, a plausible retrosynthetic analysis suggests a 1,3-dicarbonyl precursor bearing the 1-(4-chlorophenoxy)ethyl substituent.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
A viable synthetic route would involve the following key steps:
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Synthesis of the 1,3-Dicarbonyl Precursor: This can be achieved through a Claisen condensation reaction between an ester and a ketone. Specifically, reacting ethyl acetate with 1-(4-chlorophenoxy)propan-2-one in the presence of a strong base like sodium ethoxide would yield the desired β-diketone.
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Cyclization with Hydrazine: The resulting 1,3-dicarbonyl compound can then be cyclized with hydrazine hydrate in a suitable solvent such as ethanol. This reaction typically proceeds under reflux conditions and often provides good yields of the pyrazole product.
Caption: Proposed synthetic workflow.
Experimental Protocol (Predictive)
Step 1: Synthesis of 1-(4-chlorophenoxy)-2-pentan-1,3-dione
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 1-(4-chlorophenoxy)propan-2-one (1.0 eq) dropwise at 0 °C.
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To this mixture, add ethyl acetate (1.2 eq) dropwise and allow the reaction to stir at room temperature for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
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Dissolve the purified 1-(4-chlorophenoxy)-2-pentan-1,3-dione (1.0 eq) in ethanol.
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Add hydrazine hydrate (1.2 eq) to the solution.
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Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting crude product by recrystallization or column chromatography to obtain the title compound.
Predicted Spectroscopic Properties
The structural elucidation of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole can be achieved through standard spectroscopic techniques. The following table summarizes the predicted spectral data based on the analysis of similar pyrazole derivatives.[2][3]
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm): 1.6-1.8 (d, 3H, -CH₃), 5.3-5.5 (q, 1H, -CH-), 6.3-6.5 (d, 1H, pyrazole H4), 6.8-7.0 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 7.5-7.7 (d, 1H, pyrazole H3), 12.0-13.0 (br s, 1H, NH). The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | δ (ppm): 20-25 (-CH₃), 70-75 (-CH-), 100-105 (pyrazole C4), 115-120 (Ar-C), 128-130 (Ar-C), 135-140 (pyrazole C3), 150-155 (pyrazole C5), 155-160 (Ar-C-O). |
| Mass Spectrometry (EI) | m/z: Predicted molecular ion peak [M]⁺. Common fragmentation patterns for pyrazoles involve the loss of N₂ or HCN.[4] A significant fragment would likely correspond to the loss of the chlorophenoxy group. |
| Infrared (IR) | ν (cm⁻¹): 3100-3300 (N-H stretching), 3000-3100 (aromatic C-H stretching), 2850-2950 (aliphatic C-H stretching), 1500-1600 (C=C and C=N stretching), 1200-1250 (Ar-O-C stretching), 700-800 (C-Cl stretching). |
Expected Chemical Reactivity
The chemical reactivity of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is dictated by the electronic properties of the pyrazole ring and its substituents.
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Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur preferentially at the C4 position, which is the most electron-rich and sterically accessible position.[5]
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N-Alkylation/Acylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to yield N-substituted derivatives.
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Reactions of the Substituent: The chlorophenoxy group is generally stable, but the ether linkage could potentially be cleaved under harsh acidic conditions. The secondary carbon of the ethyl group could be a site for oxidation.
Caption: Electrophilic substitution at the C4 position of the pyrazole ring.
Potential Applications in Drug Discovery
Given the broad spectrum of biological activities associated with pyrazole-containing molecules, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole represents a promising starting point for medicinal chemistry campaigns. Potential therapeutic applications could include:
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Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties.
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Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[6]
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Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[1]
Further derivatization of the pyrazole core, particularly at the N1 and C4 positions, could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.
Conclusion
This technical guide has provided a predictive yet comprehensive overview of the chemical properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. While experimental data for this specific molecule is not yet publicly available, the plausible synthetic route, predicted spectroscopic characteristics, and expected reactivity outlined here provide a solid foundation for researchers to begin their investigations. The structural features of this compound make it an attractive target for synthesis and biological evaluation in the ongoing quest for novel therapeutic agents.
